Cas no 872872-09-8 (Indeno[1,2-c]pyrazole, 1,4-dihydro-6,7-dimethoxy-3-phenyl-)
872872-09-8 structure
Product Name:Indeno[1,2-c]pyrazole, 1,4-dihydro-6,7-dimethoxy-3-phenyl-
CAS No:872872-09-8
MF:C18H16N2O2
MW:292.331844329834
CID:657967
PubChem ID:44405089
Update Time:2025-04-19
Indeno[1,2-c]pyrazole, 1,4-dihydro-6,7-dimethoxy-3-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Indeno[1,2-c]pyrazole, 1,4-dihydro-6,7-dimethoxy-3-phenyl-
- 6,7-dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole
- BDBM50179208
- CHEMBL121161
- DTXSID00658762
- 872872-09-8
-
- Inchi: 1S/C18H16N2O2/c1-21-15-9-12-8-14-17(11-6-4-3-5-7-11)19-20-18(14)13(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3,(H,19,20)
- InChI Key: CUYQVBGLYMCQNE-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2C3=C(C(C4C=CC=CC=4)=NN3)CC=2C=1)OC
Computed Properties
- Exact Mass: 292.121177757g/mol
- Monoisotopic Mass: 292.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 47.1Ų
Indeno[1,2-c]pyrazole, 1,4-dihydro-6,7-dimethoxy-3-phenyl- Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
872872-09-8 (Indeno[1,2-c]pyrazole, 1,4-dihydro-6,7-dimethoxy-3-phenyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent